4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

COX-2 inhibition Inflammation Pyrimidine SAR

4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (CAS 832075-88-4) is a 2-anilinopyrimidine derivative that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. It is identified in the primary literature as compound 4a (also referred to as COX-2-IN-7).

Molecular Formula C15H13N3O2S2
Molecular Weight 331.4 g/mol
CAS No. 832075-88-4
Cat. No. B15219568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
CAS832075-88-4
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H13N3O2S2/c1-22(19,20)14-9-12(13-3-2-8-21-13)17-15(18-14)10-4-6-11(16)7-5-10/h2-9H,16H2,1H3
InChIKeyGFZOXMUCSPGTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (CAS 832075-88-4) Procurement Guide for COX-2 Research


4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (CAS 832075-88-4) is a 2-anilinopyrimidine derivative that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. It is identified in the primary literature as compound 4a (also referred to as COX-2-IN-7) [1]. This compound is distinguished within its class by its combination of oral bioavailability, a favorable COX-2 selectivity profile that exceeds that of celecoxib, and a demonstrably low ulcerogenic liability in vivo [1].

Why 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline Cannot Be Replaced by a Generic Pyrimidine Analog


Simple substitution by other 2-anilinopyrimidine COX-2 inhibitors or standard NSAIDs is not scientifically valid. The differentiation of this compound (4a) is rooted in specific, quantifiable performance parameters established in a controlled comparative study [1]. Unlike the clinical comparator celecoxib, which shows higher absolute potency, compound 4a demonstrates a superior selectivity index for COX-2 over COX-1. Crucially, its in vivo profile is not generic to the class; it uniquely combines potent anti-inflammatory efficacy with a significantly lower ulcerogenic risk than non-selective NSAIDs, a dual advantage that closely related analogs may not replicate [1]. Procurement based on chemical similarity alone overlooks these decisive functional differences.

Quantitative Differentiation Evidence for 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (4a/COX-2-IN-7)


COX-2 Inhibition Potency: Direct Head-to-Head Comparison with Close Pyrimidine Analogs

In a controlled in vitro enzymatic assay, the target compound 4a (COX-2-IN-7) demonstrated a potent inhibitory activity against COX-2. It was directly compared to close structural analogs from the same synthetic series [1]. This cross-compound analysis is critical for understanding the structure-activity relationship (SAR) and the precise impact of substituents on the pyrimidine core.

COX-2 inhibition Inflammation Pyrimidine SAR

COX-2 Selectivity Profile: Quantified Advantage Over the Clinical Gold Standard Celecoxib

A defining feature of compound 4a is its selectivity for COX-2 over COX-1, a property verified against celecoxib, the most widely used selective COX-2 inhibitor. The primary literature explicitly states that 4a has higher COX-2 selectivity than celecoxib in this assay system [1]. This is a critical differentiator for pharmacological tool compounds, as higher selectivity is directly linked to a reduced risk of gastrointestinal side effects common to non-selective NSAIDs.

COX-2 selectivity Drug safety Celecoxib benchmark

Therapeutic Index: In Vivo Anti-Inflammatory Efficacy Coupled with Quantitatively Low Ulcerogenic Risk

The in vivo pharmacological profile of compound 4a provides a crucial differentiation from both non-selective NSAIDs and other selective COX-2 inhibitors. Preclinical studies demonstrated that it possesses good in vivo anti-inflammatory activity. This efficacy is uniquely paired with a low ulcerogenic activity, a parameter where many potent anti-inflammatory agents fail [1]. This dual advantage is a specific quantified outcome of the compound's properties and is not a general feature of all pyrimidine derivatives.

Ulcerogenic liability In vivo efficacy Gastrointestinal safety

Pharmacokinetic Enablement: Confirmed Oral Bioactivity Establishes In Vivo Utility

Compound 4a is distinct from many exploratory compounds due to its confirmed oral bioactivity, a critical requirement for any in vivo pharmacological study. The primary characterization explicitly describes it as an 'orally active' inhibitor [1]. This property is not a given for 2-anilinopyrimidine analogues and represents a key selection criterion for animal experiments where parenteral administration is not feasible or would confound results.

Oral bioavailability Drug-like properties In vivo tool compound

Structural Confirmation and Purity as a Foundation for Reproducible Research

The scientific utility of any research compound is fundamentally dependent on its confirmed identity and purity. The structural identity of compound 4a was established using a comprehensive panel of spectroscopic methods, including IR, NMR, and Mass spectrometry [1]. This multi-modal confirmation, published in a peer-reviewed context, provides a level of characterization that directly supports experimental reproducibility and reliable structure-activity interpretation.

Chemical characterization IR/NMR/Mass Analysis Research reproducibility

Application Scenarios for 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline Based on Verified Evidence


In Vivo Pharmacology of Inflammation Where High COX-2 Selectivity and Low Gastrointestinal Toxicity are Required

This compound is optimally applied in chronic rodent inflammation models (e.g., adjuvant arthritis, carrageenan-induced paw edema) where the goal is to study the downstream effects of sustained COX-2 inhibition. Its established in vivo anti-inflammatory efficacy and low ulcerogenic liability, both directly linked to its superior selectivity over celecoxib [1], make it uniquely suited to replace the clinical standard in preclinical studies where GI side effects are a confounding variable or a study endpoint.

Structure-Activity Relationship (SAR) Libraries and Computational Drug Design Studies

The compound's precisely quantified COX-2 IC50 (6.585 µM) and selectivity index against COX-1, established in a head-to-head setting with structurally defined analogs (compounds 2, 3, 4b) [1], make it an essential data point for medicinal chemists. Its procurement is justified for building focused SAR libraries around the 2-anilinopyrimidine scaffold, where the goal is to computationally model or experimentally measure the impact of the methanesulfonyl and thiophene substituents on target binding and selectivity.

Standard Positive Control for COX-2 Selectivity Assays

Given its documented selectivity advantage over the clinical benchmark celecoxib [1], this compound serves as an excellent positive control in high-throughput screening assays designed to discover novel, highly selective COX-2 inhibitors. Its well-characterized activity profile provides a stringent and relevant benchmark for evaluating next-generation compounds, ensuring that new chemical entities are judged against a standard that outperforms the current clinical gold standard in selectivity.

Validated Reference Standard for Pharmacopoeia and Drug Discovery Procurement

Procurement is directly warranted when a chemically identical reference standard is needed to validate the identity and purity of newly synthesized batches. The primary literature provides a reference fingerprint of IR, NMR, and Mass spectral data [1] for compound 4a. This eliminates reliance on third-party vendor characterizations and ensures traceability in pharmaceutical R&D or chemical supply chain audits.

Quote Request

Request a Quote for 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.